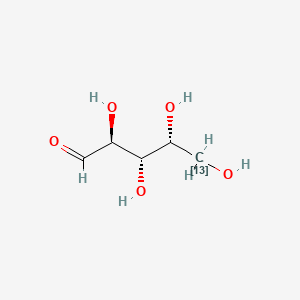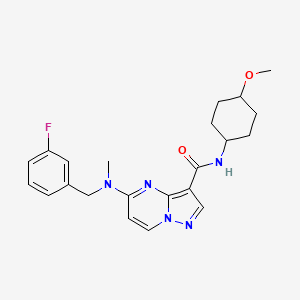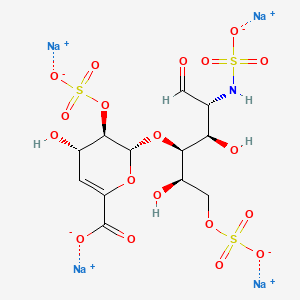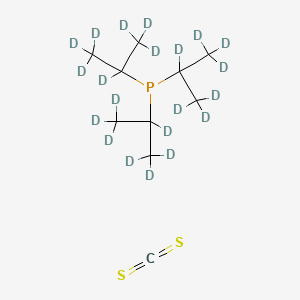
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a deuterium-labeled compound, specifically a deuterated version of tri-iso-propyl-phosphine carbon disulfide complex. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 typically involves the deuteration of tri-iso-propyl-phosphine followed by its reaction with carbon disulfide. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated solvents. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can result in a variety of substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism, as deuterium substitution can alter the metabolic stability and half-life of pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts, particularly in the field of organophosphorus chemistry
Wirkmechanismus
The mechanism of action of tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to altered pharmacokinetic and metabolic profiles. This can result in changes in the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-iso-propyl-phosphine carbon disulfide complex: The non-deuterated version of the compound.
Tri-iso-propyl-phosphine oxide: An oxidized form of the compound.
Tri-iso-propyl-phosphine hydride: A reduced form of the compound
Uniqueness
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is unique due to its deuterium labeling, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium can enhance the compound’s stability and alter its reactivity, making
Eigenschaften
Molekularformel |
C10H21PS2 |
|---|---|
Molekulargewicht |
257.5 g/mol |
InChI |
InChI=1S/C9H21P.CS2/c1-7(2)10(8(3)4)9(5)6;2-1-3/h7-9H,1-6H3;/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D; |
InChI-Schlüssel |
ROEXXGIFVMDCOF-QDOBEYKPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])P(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=S)=S |
Kanonische SMILES |
CC(C)P(C(C)C)C(C)C.C(=S)=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


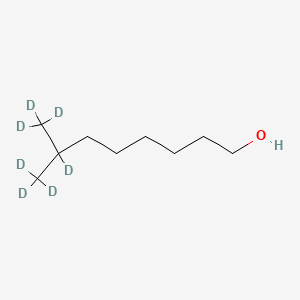

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

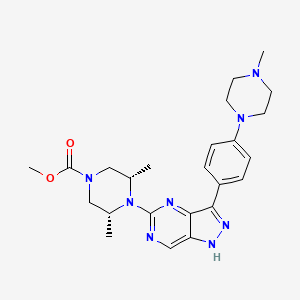
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
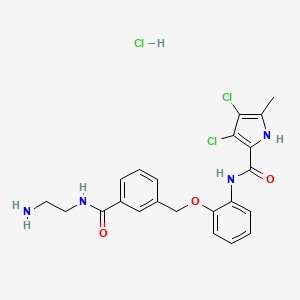
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
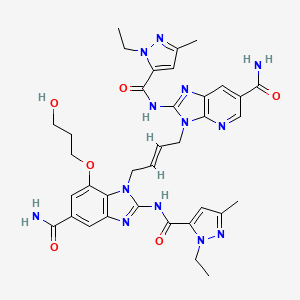
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
